molecular formula C9H12F2N2O B6594934 3-(4,4-Difluoro-1-piperidinyl)-3-oxetanecarbonitrile CAS No. 1447942-49-5

3-(4,4-Difluoro-1-piperidinyl)-3-oxetanecarbonitrile

Cat. No. B6594934
CAS RN: 1447942-49-5
M. Wt: 202.20 g/mol
InChI Key: LFYYUIIFTDOOOB-UHFFFAOYSA-N
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Description

3-(4,4-Difluoro-1-piperidinyl)-3-oxetanecarbonitrile, also known as DPOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPOC is a heterocyclic compound that contains a piperidine ring and an oxetane ring, which makes it an interesting molecule to study.

Mechanism of Action

The mechanism of action of 3-(4,4-Difluoro-1-piperidinyl)-3-oxetanecarbonitrile is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that 3-(4,4-Difluoro-1-piperidinyl)-3-oxetanecarbonitrile may work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(4,4-Difluoro-1-piperidinyl)-3-oxetanecarbonitrile has been found to have a number of biochemical and physiological effects. In addition to its anticancer and antibacterial properties, it has been shown to have anti-inflammatory activity and to be a potent inhibitor of certain enzymes involved in the metabolism of drugs.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4,4-Difluoro-1-piperidinyl)-3-oxetanecarbonitrile in lab experiments is that it is relatively easy and inexpensive to synthesize. Additionally, it has been shown to have a high level of activity against cancer cells and bacteria, making it a promising candidate for further study. However, one limitation of using 3-(4,4-Difluoro-1-piperidinyl)-3-oxetanecarbonitrile is that its mechanism of action is not fully understood, which makes it difficult to optimize its activity and develop new drugs based on its structure.

Future Directions

There are a number of future directions for research on 3-(4,4-Difluoro-1-piperidinyl)-3-oxetanecarbonitrile. One area of focus could be on further elucidating its mechanism of action, which would help to optimize its activity and develop new drugs based on its structure. Additionally, research could be done to explore its potential applications in other fields, such as agriculture or environmental science. Finally, studies could be conducted to investigate the safety and toxicity of 3-(4,4-Difluoro-1-piperidinyl)-3-oxetanecarbonitrile, which would be important for its potential use in humans.

Synthesis Methods

The synthesis of 3-(4,4-Difluoro-1-piperidinyl)-3-oxetanecarbonitrile involves the reaction between 4,4-difluoro-1-piperidinecarboxaldehyde and ethyl cyanoacetate in the presence of a catalyst. This reaction results in the formation of 3-(4,4-Difluoro-1-piperidinyl)-3-oxetanecarbonitrile as a white solid with a high yield.

Scientific Research Applications

3-(4,4-Difluoro-1-piperidinyl)-3-oxetanecarbonitrile has been extensively studied for its potential applications in medicinal chemistry, specifically in the development of new drugs. It has been shown to have promising activity against various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, 3-(4,4-Difluoro-1-piperidinyl)-3-oxetanecarbonitrile has been found to have antibacterial properties against certain strains of bacteria.

properties

IUPAC Name

3-(4,4-difluoropiperidin-1-yl)oxetane-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2N2O/c10-9(11)1-3-13(4-2-9)8(5-12)6-14-7-8/h1-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYYUIIFTDOOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2(COC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901218621
Record name 3-(4,4-Difluoro-1-piperidinyl)-3-oxetanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901218621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4,4-Difluoro-1-piperidinyl)-3-oxetanecarbonitrile

CAS RN

1447942-49-5
Record name 3-(4,4-Difluoro-1-piperidinyl)-3-oxetanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1447942-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4,4-Difluoro-1-piperidinyl)-3-oxetanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901218621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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